molecular formula C18H27BrN4O4 B12984198 (R)-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide CAS No. 1638744-97-4

(R)-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide

Cat. No.: B12984198
CAS No.: 1638744-97-4
M. Wt: 443.3 g/mol
InChI Key: NNZSNSWAPAQYNX-MRXNPFEDSA-N
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Description

®-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound’s structure suggests it could be involved in complex biochemical interactions due to its multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide likely involves multiple steps, including:

    Formation of the acetamido group: This could be achieved by acetylation of an amine precursor.

    Introduction of the bromoacetamido group: This might involve a nucleophilic substitution reaction where a bromoacetyl group is introduced to an amine.

    Coupling reactions: The benzyl and methoxypropanamide groups could be introduced through coupling reactions, possibly using reagents like benzyl halides and methoxypropanamide derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the acetamido or bromoacetamido groups.

    Substitution: The bromoacetamido group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products would depend on the specific reactions but could include derivatives with modified functional groups, such as hydroxylated or de-brominated compounds.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical studies: It might be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug development: The compound could serve as a lead compound or a pharmacophore in the development of new drugs.

Industry

    Material science:

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Acetamido-N-(3-aminomethyl)benzyl-3-methoxypropanamide
  • ®-2-Acetamido-N-(3-bromoacetamido)benzyl-3-methoxypropanamide

Uniqueness

The presence of both acetamido and bromoacetamido groups, along with the methoxypropanamide moiety, makes this compound unique in its potential reactivity and applications.

Properties

CAS No.

1638744-97-4

Molecular Formula

C18H27BrN4O4

Molecular Weight

443.3 g/mol

IUPAC Name

(2R)-2-acetamido-N-[[3-[[2-[(2-bromoacetyl)amino]ethylamino]methyl]phenyl]methyl]-3-methoxypropanamide

InChI

InChI=1S/C18H27BrN4O4/c1-13(24)23-16(12-27-2)18(26)22-11-15-5-3-4-14(8-15)10-20-6-7-21-17(25)9-19/h3-5,8,16,20H,6-7,9-12H2,1-2H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1

InChI Key

NNZSNSWAPAQYNX-MRXNPFEDSA-N

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC(=C1)CNCCNC(=O)CBr

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC(=C1)CNCCNC(=O)CBr

Origin of Product

United States

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